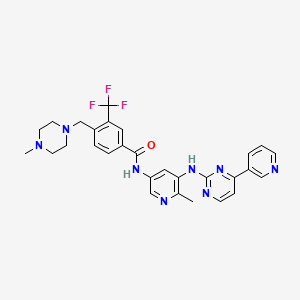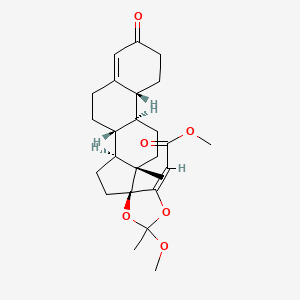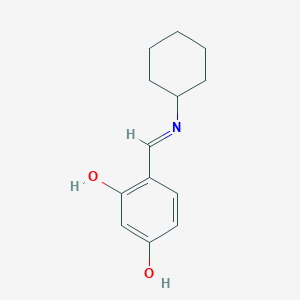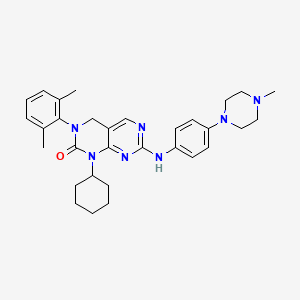
Flumatinib
Vue d'ensemble
Description
Applications De Recherche Scientifique
HHGV678 mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for chronic myelogenous leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mécanisme D'action
Flumatinib inhibits the wild-type forms of BCR-ABL, PDGFR, and c-Kit and forms of these proteins with certain point mutations . This results in the inhibition of both BCR-ABL-, PDGFR- and c-Kit-mediated signal transduction pathways, and the proliferation of tumor cells in which these kinases are overexpressed .
Safety and Hazards
Adverse events (AEs) commonly associated with flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic AE . The drug-related AEs associated with both treatments were primarily low-grade and tolerable events .
Orientations Futures
Flumatinib exhibited notable efficacy and safety as a therapeutic option for patients with chronic phase CML, whether utilized as a first-line or post-line treatment . In comparison to imatinib, initial administration of this compound resulted in more profound and expeditious molecular responses . The utilization of this compound as a post-line therapeutic approach during the early stage of treatment exhibits a favorable influence on patient prognosis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle du HHGV678 mésylate suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle qualité pour maintenir la cohérence et la pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le HHGV678 mésylate subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions impliquent souvent des températures contrôlées et des niveaux de pH pour assurer la réaction souhaitée .
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la recherche scientifique
Le HHGV678 mésylate a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases et les mécanismes réactionnels.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et l'expression génique.
Médecine : Exploré comme agent thérapeutique potentiel pour la leucémie myéloïde chronique et d'autres cancers.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques
5. Mécanisme d'action
Le HHGV678 mésylate exerce ses effets en inhibant sélectivement la tyrosine kinase Bcr-Abl. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval telles que Stat5 et Erk1/2, conduisant à la suppression de la croissance tumorale et de la prolifération. Le composé cible également d'autres kinases comme c-Abl, PDGFRβ et c-Kit, contribuant à son activité anticancéreuse à large spectre .
Composés similaires :
Imatinib mésylate : Un autre inhibiteur de Bcr-Abl utilisé dans le traitement de la leucémie myéloïde chronique.
Dasatinib : Un inhibiteur multi-kinases ayant une activité contre Bcr-Abl et d'autres kinases.
Nilotinib : Un inhibiteur sélectif de Bcr-Abl avec une puissance et une spécificité améliorées
Unicité du HHGV678 mésylate : Le HHGV678 mésylate est unique en raison de sa haute sélectivité et de sa puissance contre Bcr-Abl, ainsi que de sa capacité à surmonter la résistance à d'autres inhibiteurs comme l'imatinib. Cela en fait un composé précieux dans le traitement des formes résistantes de la leucémie myéloïde chronique .
Comparaison Avec Des Composés Similaires
Imatinib mesylate: Another Bcr-Abl inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A multi-kinase inhibitor with activity against Bcr-Abl and other kinases.
Nilotinib: A selective Bcr-Abl inhibitor with improved potency and specificity
Uniqueness of HHGV678 Mesylate: HHGV678 mesylate is unique due to its high selectivity and potency against Bcr-Abl, as well as its ability to overcome resistance to other inhibitors like imatinib. This makes it a valuable compound in the treatment of resistant forms of chronic myelogenous leukemia .
Propriétés
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCJYEYYYGBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237779 | |
| Record name | Flumatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-90-1 | |
| Record name | Flumatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flumatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Flumatinib?
A: this compound primarily targets the breakpoint cluster region-abelson (BCR-ABL1) tyrosine kinase, a constitutively active enzyme frequently implicated in chronic myeloid leukemia (CML) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit) [, ].
Q2: How does this compound inhibit BCR-ABL1 kinase activity?
A: this compound acts as a tyrosine kinase inhibitor, specifically targeting the ATP-binding site of BCR-ABL1. This competitive binding prevents ATP from binding, thereby blocking the kinase's ability to phosphorylate downstream signaling molecules [, , ].
Q3: What are the downstream consequences of BCR-ABL1 inhibition by this compound?
A: By inhibiting BCR-ABL1, this compound disrupts key signaling pathways involved in cell proliferation, survival, and differentiation of leukemia cells. This ultimately leads to the inhibition of leukemic cell growth and promotes apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C28H28F3N7O2, and its molecular weight is 547.57 g/mol [].
Q5: Is there any spectroscopic data available for this compound?
A: Yes, this compound has been characterized using infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and electrospray ionization-mass spectrometry (ESI-MS) techniques [].
Q6: Are there different crystal forms of this compound, and do they impact its stability or application?
A: Research indicates the existence of different crystal forms of this compound mesylate, notably crystal form C. This specific form exhibits enhanced stability and solubility compared to other forms, potentially influencing its formulation and bioavailability [, ].
Q7: Does this compound possess any catalytic properties?
A: this compound is not known to exhibit catalytic properties. It primarily functions as an inhibitor of tyrosine kinases, specifically BCR-ABL1, PDGFR, and c-Kit [, , ].
Q8: Have computational chemistry approaches been employed to study this compound?
A: Yes, molecular modeling studies have been conducted to investigate the binding interactions between this compound and the kinase domain of KIT. These simulations provide insights into the structural basis for this compound's ability to overcome drug resistance conferred by specific mutations in the activation loop of KIT [].
Q9: Are there specific structural modifications of this compound that impact its activity or selectivity?
A: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, it is known that the trifluoromethyl and pyridine groups play a role in its enhanced activity against BCR-ABL1 compared to Imatinib. Further research is needed to fully elucidate the impact of specific structural modifications on its activity and selectivity profile [, ].
Q10: What is the pharmacokinetic profile of this compound?
A: Studies in patients with CML-CP revealed that this compound reaches maximum plasma concentration (Cmax) approximately 2 hours after oral administration. It exhibits a slow elimination with a mean apparent terminal half-life (t1/2) ranging from 16.0 to 16.9 hours [].
Q11: Does this compound show dose-proportional pharmacokinetics?
A: Yes, this compound demonstrates dose-proportional pharmacokinetics for both Cmax and area under the curve (AUC) following single and multiple doses of 400 mg and 600 mg in patients with CML-CP [].
Q12: How does this compound distribute in the body?
A: While detailed distribution studies are limited in the provided research, analysis of this compound and its metabolites in various biological matrices (plasma, urine, feces) suggests distribution to different tissues [, ]. Further research is needed to fully characterize its tissue distribution profile.
Q13: What are the primary metabolic pathways of this compound?
A: this compound is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites [, ].
Q14: Does this compound exhibit drug-drug interactions?
A: Yes, in vitro and in vivo studies indicate that this compound metabolism is primarily mediated by CYP3A4. Therefore, co-administration with CYP3A4 inhibitors, such as erythromycin, cyclosporine, voriconazole, and isavuconazole, can significantly increase this compound plasma concentrations [, ].
Q15: Has this compound demonstrated efficacy in preclinical models of CML?
A: Yes, this compound has shown promising in vitro and in vivo activity against various BCR-ABL1-positive cell lines and animal models of CML, including those resistant to Imatinib or Sunitinib [].
Q16: What is the clinical efficacy of this compound in CML patients?
A: Numerous clinical trials and real-world studies have demonstrated that this compound exhibits significant efficacy in patients with CML-CP, both as a first-line therapy and in those resistant or intolerant to prior TKI therapies [, , , , , , , , , , , , , , , ].
Q17: Has this compound been evaluated in other hematological malignancies?
A: Research indicates that this compound is also being investigated for its therapeutic potential in other hematological malignancies, including Ph-positive acute lymphoblastic leukemia (ALL) [, , , ]. Preliminary results suggest promising efficacy in this patient population.
Q18: Are there known mechanisms of resistance to this compound?
A: While this compound demonstrates efficacy in CML patients resistant to Imatinib or other TKIs, the emergence of acquired resistance remains a concern. Although specific resistance mechanisms are not extensively discussed in the provided research, the potential for mutations within the BCR-ABL1 kinase domain, particularly the T315I mutation, could contribute to this compound resistance [, , , ].
Q19: Are there publicly available resources for further research on this compound?
A19: Information regarding this compound, such as clinical trial data (e.g., NCT02204644, NCT04591197), can be accessed through platforms like ClinicalTrials.gov. Additionally, scientific databases like PubMed and Semantic Scholar provide access to published research articles on this compound.
Q20: When was this compound first approved for the treatment of CML?
A: this compound received its first approval for the treatment of CML-CP in China in 2019 [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)


![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)


![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)
![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)
